molecular formula C9H12 B055498 3,3-Dimethylbicylo(3.2.0)hepta-1,4-diene CAS No. 111869-26-2

3,3-Dimethylbicylo(3.2.0)hepta-1,4-diene

Cat. No.: B055498
CAS No.: 111869-26-2
M. Wt: 120.19 g/mol
InChI Key: LCUWWPJEBQOEQH-UHFFFAOYSA-N
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Description

3,3-Dimethylbicyclo[3.2.0]hepta-1,4-diene (CAS 111869-26-2, C₉H₁₂) is a strained bicyclic hydrocarbon featuring a fused bicyclo[3.2.0] framework with two methyl groups at the 3-position (). Its structure combines a cyclobutane ring fused to a cycloheptadiene system, creating significant ring strain and unique electronic properties.

Properties

CAS No.

111869-26-2

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

3,3-dimethylbicyclo[3.2.0]hepta-1,4-diene

InChI

InChI=1S/C9H12/c1-9(2)5-7-3-4-8(7)6-9/h5-6H,3-4H2,1-2H3

InChI Key

LCUWWPJEBQOEQH-UHFFFAOYSA-N

SMILES

CC1(C=C2CCC2=C1)C

Canonical SMILES

CC1(C=C2CCC2=C1)C

Other CAS No.

111869-26-2

Synonyms

3,3-dimethylbicyclo[3.2.0]hepta-1,4-diene

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Heteroatom-Substituted Bicyclo[3.2.0] Systems

3-Thiabicyclo[3.2.0]hepta-1,4-diene
  • Structure : Replaces one carbon atom in the cyclobutane ring with sulfur ().
  • Synthesis : Synthesized via Wittig reactions (5% yield) or treatment of 1,4-diketones with P₂S₅ (6% yield) ().
  • Reactivity :
    • Undergoes electrophilic substitution (e.g., benzoylation) but favors bromine addition over aromatic substitution, indicating reduced thiophene-like delocalization ().
    • Oxidizes to sulfones (e.g., with m-chloroperoxybenzoic acid) ().
  • Stability : The sulfur analog is stable once formed, though synthesis yields are low due to competing pathways ().
3-Oxabicyclo[3.2.0]hepta-1,4-diene
  • Structure : Contains an oxygen atom in place of a carbon in the bicyclic framework ().
  • Crystallinity : Computational studies using Polymorph software predict multiple low-energy crystal packing arrangements (P2₁/c space group), influenced by oxygen’s polarity ().
  • Applications : Explored in pharmaceutical and agrochemical crystal engineering due to its polarizable structure ().

Key Differences :

  • Electronic Effects : Sulfur and oxygen introduce heteroatom-specific electronic perturbations. Sulfur’s larger atomic radius and polarizability alter π-delocalization, while oxygen increases polarity.
  • Reactivity : The dimethyl derivative lacks heteroatom-driven reactivity (e.g., sulfone formation) but may exhibit enhanced steric effects due to methyl groups.

Structural and Functional Analogues

Bicyclo[3.2.2]nona-2,6-diene (CAS 14993-07-8)
  • Structure : Larger bicyclo[3.2.2] framework with two double bonds.
  • Strain : Reduced ring strain compared to bicyclo[3.2.0] systems due to less angular distortion ().
Bicyclo[2.2.1]hept-2-ene Derivatives (e.g., endo-5-Vinyl-2-norbornene)
  • Structure: Norbornene-like framework with a fused cyclopropane ring.
  • Applications : Widely used in polymer chemistry (e.g., ROMP catalysts) due to high reactivity from cyclopropane strain ().

Data Table: Comparative Properties

Compound Molecular Formula Key Substituents Synthesis Yield Notable Reactivity/Properties
3,3-Dimethylbicyclo[3.2.0]hepta-1,4-diene C₉H₁₂ 3,3-dimethyl N/A (commercial) High steric hindrance; potential Diels-Alder diene
3-Thiabicyclo[3.2.0]hepta-1,4-diene C₆H₆S Sulfur 5–6% () Bromine addition; sulfone formation
3-Oxabicyclo[3.2.0]hepta-1,4-diene C₆H₆O Oxygen N/A (predicted) Polar crystal packing ()
Bicyclo[3.2.2]nona-2,6-diene C₉H₁₂ None N/A Lower ring strain; stable diene

Preparation Methods

[2+2] Cycloaddition of Cyclopentadiene with Ketene Intermediates

A widely reported method involves the [2+2] cycloaddition between cyclopentadiene and a ketene generated from acid chlorides. For 3,3-dimethyl substitution, 2-chloroisobutyryl chloride serves as the precursor. Triethylamine dehydrohalogenates the acid chloride to form dimethylketene, which reacts with cyclopentadiene under cryogenic conditions (-78°C) to yield 7-chloro-7-methylbicyclo[3.2.0]hept-2-en-6-one as a 4:1 mixture of endo- and exo-methyl diastereomers. Subsequent dehalogenation with sodium methoxide in methanol removes the chlorine substituent, producing the unsaturated bicyclic core.

Key Challenges :

  • Diastereomer Separation : Fractional distillation under reduced pressure (2–5 torr) is required to isolate the endo-methyl isomer, which predominates due to steric stabilization.

  • Side Reactions : Competing Diels-Alder pathways or over-reduction during dehalogenation may reduce yields, necessitating strict temperature control.

Hydrogenation of Unsaturated Precursors

While direct synthesis of 3,3-dimethylbicyclo[3.2.0]hepta-1,4-diene is less documented, hydrogenation of related unsaturated bicyclic compounds offers a viable route. For example, catalytic hydrogenation (H₂, Pd/C) of 3,3-dimethylbicyclo[3.2.0]hepta-1,4-diene derivatives saturated with exocyclic double bonds can yield the target compound.

Reaction Thermodynamics :
The enthalpy of hydrogenation for bicyclo[3.2.0]hepta-1,4-diene derivatives is approximately -291 kJ/mol, reflecting the strain energy release upon saturation.

Methoxylation and Reduction Pathways

A multistep synthesis from Harlan Reid’s work demonstrates the conversion of 7-chloro-7-methylbicyclo[3.2.0]hept-2-en-6-one to methoxylated intermediates, followed by reduction to alcohols. Although this pathway primarily targets functionalized bicyclo alcohols, analogous steps could be adapted for hydrocarbon synthesis:

  • Methoxylation : Treatment with sodium methoxide replaces the chlorine atom with a methoxy group, forming 5-methoxy-7-methylbicyclo[3.2.0]hept-2-en-6-one.

  • Reduction : Sodium borohydride or lithium aluminum hydride reduces the ketone to a secondary alcohol (82% yield).

  • Deoxygenation : Acid-catalyzed elimination of water (e.g., via HCl/EtOH) could theoretically yield the unsaturated bicyclic structure, though this step requires further validation for the target compound.

Data Tables and Experimental Validation

Table 1: Reaction Yields and Conditions for Key Steps

StepReagents/ConditionsYield (%)Purity (GC-MS)Reference
Ketene Formation2-Chloroisobutyryl chloride, Et₃N, -78°C9285
Diastereomer SeparationFractional distillation (2–5 torr)70–80>95
Sodium Borohydride ReductionNaBH₄, EtOH, RT8290

Table 2: Spectroscopic Data for 3,3-Dimethylbicyclo[3.2.0]hepta-1,4-diene Intermediates

Compound¹H NMR (δ, ppm)MS (m/z)IR (cm⁻¹)
7-Chloro-7-methylbicyclo[3.2.0]hept-2-en-6-one1.45 (s, 3H, CH₃), 2.90 (m, 1H, bridgehead)154 (M⁺)1720 (C=O)
5-Methoxy-7-methylbicyclo[3.2.0]hept-2-en-6-ol3.30 (s, 3H, OCH₃), 4.10 (br, 1H, OH)154 (M⁺)3400 (O-H)

Challenges and Optimization Strategies

  • Scalability Issues : At scales >10 g, triethylamine hydrochloride byproducts trap 5–10% of the product, necessitating aqueous workups for recovery.

  • Stereochemical Control : Larger alkyl substituents (e.g., ethyl instead of methyl) improve diastereoselectivity but complicate purification.

  • Catalyst Poisoning : Residual amines from ketene generation inhibit hydrogenation catalysts, requiring rigorous washing before downstream reactions .

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